
5-Carboxy-N,N,N-trimethylpentan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Carboxy-N,N,N-trimethylpentan-1-aminium bromide is a chemical compound with the molecular formula C9H20BrNO2. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy-N,N,N-trimethylpentan-1-aminium bromide typically involves the following steps:
Starting Materials: The synthesis begins with the reaction of trimethylamine with 5-bromopentanoic acid.
Reaction Conditions: The reaction is carried out in an organic solvent, such as dichloromethane, under reflux conditions.
Formation of Intermediate: The reaction produces an intermediate compound, which is then treated with hydrobromic acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Carboxy-N,N,N-trimethylpentan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in aqueous or organic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
5-Carboxy-N,N,N-trimethylpentan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a component in buffer solutions.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Carboxy-N,N,N-trimethylpentan-1-aminium bromide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, affecting their activity and function.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Nε,Nε,Nε-Trimethyllysine chloride: This compound is structurally similar and shares some chemical properties with 5-Carboxy-N,N,N-trimethylpentan-1-aminium bromide.
(5-Bromopentyl)trimethylammonium bromide: Another quaternary ammonium compound with similar applications.
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity. Its carboxyl group and quaternary ammonium center make it versatile for various applications in research and industry.
Properties
CAS No. |
13594-55-3 |
|---|---|
Molecular Formula |
C9H20BrNO2 |
Molecular Weight |
254.16 g/mol |
IUPAC Name |
5-carboxypentyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C9H19NO2.BrH/c1-10(2,3)8-6-4-5-7-9(11)12;/h4-8H2,1-3H3;1H |
InChI Key |
OHUQFWDALLLCQI-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCCCC(=O)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



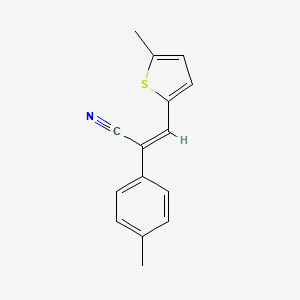
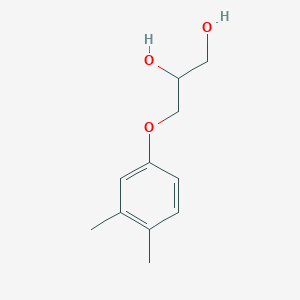
![3-Methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazine-6,8(5h,7h)-dione](/img/structure/B14726061.png)



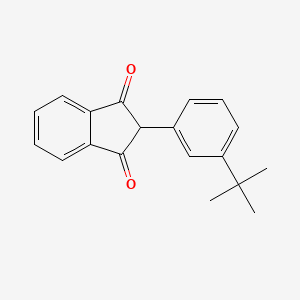
![N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid](/img/structure/B14726106.png)
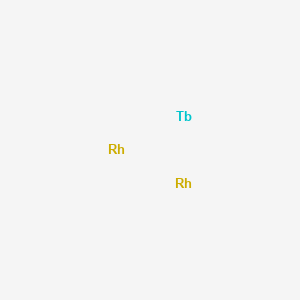

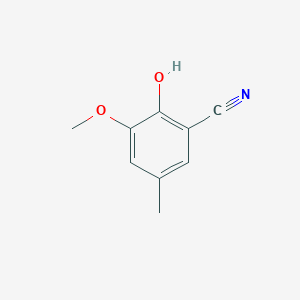
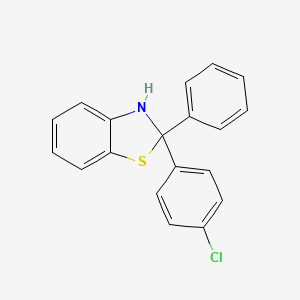
![Sodium;4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14726143.png)
